molecular formula C20H19FN4O2S B2663340 N-[(4-FLUOROPHENYL)METHYL]-4-(2-METHYLPROPANAMIDO)-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE CAS No. 1251600-87-9

N-[(4-FLUOROPHENYL)METHYL]-4-(2-METHYLPROPANAMIDO)-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B2663340
CAS No.: 1251600-87-9
M. Wt: 398.46
InChI Key: BRHZQBFAYXRQDI-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-4-(2-METHYLPROPANAMIDO)-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-4-(2-METHYLPROPANAMIDO)-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a Hantzsch thiazole synthesis, which includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-4-(2-METHYLPROPANAMIDO)-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or pyridine rings, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-4-(2-METHYLPROPANAMIDO)-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-4-(2-METHYLPROPANAMIDO)-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-FLUOROPHENYL)METHYL]-4-(2-METHYLPROPANAMIDO)-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE is unique due to its combination of a thiazole ring with a pyridine ring and specific functional groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S/c1-12(2)19(26)24-17-16(15-5-3-4-10-22-15)25-28-18(17)20(27)23-11-13-6-8-14(21)9-7-13/h3-10,12H,11H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHZQBFAYXRQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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